Urea, 1,1'-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso-

DNA cross-linking bioreductive activation nitrosourea pharmacology

Urea, 1,1'-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso- (CAS 77456-14-5), also known as CNCC, ICIG-1325, or N,N'-bis[N-(2-chloroethyl)-N-nitrosocarbamoyl]cystamine, is a lipid-soluble bis-nitrosourea featuring a central disulfide bridge tethering two 2-chloroethyl-nitrosourea moieties. It exists as a mixture of three dinitrosated isomers—CNCC-(C) (1,1'-dinitroso), CNCC-(S) (3,3'-dinitroso), and CNCC-(M) (1,3'-dinitroso)—that can be separated by HPLC.

Molecular Formula C10H18Cl2N6O4S2
Molecular Weight 421.3 g/mol
CAS No. 77456-14-5
Cat. No. B12789759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1,1'-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso-
CAS77456-14-5
Molecular FormulaC10H18Cl2N6O4S2
Molecular Weight421.3 g/mol
Structural Identifiers
SMILESC(CCl)NC(=O)N(CCSSCCN(C(=O)NCCCl)N=O)N=O
InChIInChI=1S/C10H18Cl2N6O4S2/c11-1-3-13-9(19)17(15-21)5-7-23-24-8-6-18(16-22)10(20)14-4-2-12/h1-8H2,(H,13,19)(H,14,20)
InChIKeyMCJTWBSHHKUHDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, 1,1'-Dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso- (CNCC): A Disulfide-Bridged Bis-Nitrosourea Alkylating Agent


Urea, 1,1'-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso- (CAS 77456-14-5), also known as CNCC, ICIG-1325, or N,N'-bis[N-(2-chloroethyl)-N-nitrosocarbamoyl]cystamine, is a lipid-soluble bis-nitrosourea featuring a central disulfide bridge tethering two 2-chloroethyl-nitrosourea moieties [1][2]. It exists as a mixture of three dinitrosated isomers—CNCC-(C) (1,1'-dinitroso), CNCC-(S) (3,3'-dinitroso), and CNCC-(M) (1,3'-dinitroso)—that can be separated by HPLC. The compound was designed for preferential bioreductive activation in hypoxic tumor environments, where intracellular thiols reduce the disulfide bond to liberate active alkylating and carbamoylating species [2].

Why CNCC Cannot Be Replaced by Conventional Nitrosoureas: Isomer-Dependent Pharmacology and Thiol-Potentiated Cross-Linking


Unlike mono-functional nitrosoureas such as BCNU (carmustine), CCNU (lomustine), or chlorozotocin, CNCC's disulfide-linked dimeric architecture introduces three sources of pharmacological divergence that preclude generic substitution: (i) isomeric position of nitroso groups governs both DNA cross-linking efficiency and carbamoylating activity, with CNCC-(C) achieving 20% λ-DNA interstrand cross-linking in 2 hr that increases to 38% upon thiol activation, whereas CNCC-(S) produces no detectable cross-linking after 7 hr; (ii) the disulfide bridge acts as a bioreductive trigger, enabling preferential activation in the reducing intracellular milieu of tumor cells; and (iii) the compound exhibits a uniquely wide maximally efficient dose-range (MEDR) of 45–67 mg/m² in L1210 leukemia models—broader than other nitrosoureas—which directly impacts dosing flexibility and toxicity management in preclinical procurement decisions [1][2].

Quantitative Differentiation Evidence: CNCC vs. Comparator Nitrosoureas Across Key Performance Dimensions


Thiol-Potentiated DNA Interstrand Cross-Linking: CNCC-(C) vs. CNCC-(S) Isomer Direct Comparison

The CNCC-(C) isomer (1,1'-dinitroso) produced 20% interstrand cross-linking of λ-DNA in 2 hr under physiological conditions (phosphate buffer, pH 7.0, 37°C). Upon addition of dithiothreitol (DTT) to mimic intracellular thiol-mediated bioreduction, cross-linking increased to 38% within the same 2-hr period—a 1.9-fold enhancement. In stark contrast, the CNCC-(S) isomer (3,3'-dinitroso) showed no detectable cross-linking even after 7 hr under identical conditions [1]. This demonstrates that the isomeric position of the nitroso group is the primary determinant of DNA cross-linking capacity, and that thiol-mediated disulfide reduction selectively amplifies the activity of the 1,1'-dinitroso isomer.

DNA cross-linking bioreductive activation nitrosourea pharmacology

Isomer-Dependent Cytotoxicity Ranking in Human Prostate Carcinoma Cells: CNCC-(M) > CNCC-(C) > CNCC-(S)

In vitro cytotoxicity studies using human DU 145 prostatic carcinoma cells over a 24-hr incubation period established a clear isomer potency ranking: CNCC-(M) > CNCC-(C) > CNCC-(S) [1]. Concurrently, carbamoylating activity assessed by [¹⁴C]-lysine incorporation assay showed the opposite pattern: CNCC-(S) ≈ CNCC-(M) > CNCC-(C) [1]. Glutathione reductase (GR) inhibition in both Walker 256 resistant (WR) and sensitive (WS) strains confirmed that CNCC-(S) inactivated GR more effectively than CNCC-(C), consistent with higher carbamoylating activity of the (S) isomer [1]. This inverse relationship between DNA cross-linking/cytotoxicity and carbamoylating activity/GR inhibition means that isomeric composition directly determines the balance between therapeutic DNA damage and off-target enzyme inhibition.

cytotoxicity structure-activity relationship prostate cancer

Maximally Efficient Dose-Range (MEDR): CNCC Demonstrates Broader Therapeutic Window Than Other Nitrosoureas

CNCC (ICIG-1325) exhibits a dose-effect relationship on L1210 leukemia characterized by a maximally efficient dose-range (MEDR) that is explicitly described as 'greater than that of other nitrosoureas' [1]. In L1210-bearing mice, the MEDR spans from 45 mg/m² (subcurative dose) to 67 mg/m² (subtoxic dose), providing a 1.49-fold dose window within which maximal antitumor efficacy is achieved without dose-limiting toxicity [2]. This wide MEDR is a distinguishing feature not observed with BCNU, CCNU, or chlorozotocin, which typically exhibit narrower therapeutic windows requiring more precise dosing.

therapeutic index dose-response L1210 leukemia preclinical pharmacology

Broader Antitumor Spectrum: CNCC Active Against 6 Solid Tumors vs. Narrower Spectra of Chlorozotocin and RFCNU

CNCC demonstrated significant therapeutic activity against six transplanted solid tumor models: TM2 mammary carcinoma, M555 ovarian carcinoma, B16 melanoma, glioma 26, 3LL Lewis lung carcinoma, and colon 26 carcinoma, in addition to intracerebrally transplanted L1210 leukemia [1]. Its antitumor activity spectrum was explicitly wider than that of the related compounds chlorozotocin (CZT), RFCNU, and RPCNU when assessed under comparable experimental conditions [1]. Against L1210 leukemia, CNCC, RFCNU, and chlorozotocin showed comparable in vivo antileukemic activity, but CNCC uniquely extended its efficacy to a broader panel of solid tumors including intracranial models [1][2].

antitumor spectrum solid tumors xenograft comparative oncology

Rapid Hematopoietic Recovery Kinetics: CNCC-Induced Bone Marrow Depopulation Reverses Within Days 2–5

A single intraperitoneal administration of CNCC (20–50 mg/kg) in (DBA/2 × C57Bl/6)F1 mice induced dramatic bone marrow and spleen depopulation within 12–24 hr, with significant reduction of granulocyte-macrophage colony-forming units (GM-CFUc) in both organs [1]. However, a rapid recovery of total cell numbers and GM-CFUc was observed between Days 2 and 5 post-administration [1]. In contrast, the comparator glycosidyl nitrosourea RFCNU (15–30 mg/kg) produced less initial hematopoietic impairment but also showed less pronounced recovery dynamics, and CNCC effects were concentration-dependent [1]. In a separate study, CNCC peripheral white blood cell nadir occurred at Day 3 (approximately 50% of control) with recovery to near-normal levels by Days 7–14, a recovery trajectory comparable to chlorozotocin but faster than ACNU, which dropped WBC to approximately 25% of control at Day 3 [2].

hematotoxicity bone marrow recovery GM-CFUc myelosuppression

Disulfide Bridge Bioreductive Activation: A Structural Differentiator Absent in BCNU and CCNU

CNCC contains a central disulfide (–S–S–) bridge linking two chloroethylnitrosourea groups, a structural feature absent in clinically established nitrosoureas such as BCNU (carmustine), CCNU (lomustine), and chlorozotocin, which are monomeric [1]. The CNCC isomers were 'designed to be subject to preferential bioreductive activation in hypoxic tumors' [1]. Upon intracellular thiol-mediated reduction of the disulfide bond, CNCC generates 2-chloroethylisocyanate and other reactive species that contribute to both alkylating and carbamoylating activity [1]. In the presence of dithiothreitol, CNCC-(C) cross-linking of λ-DNA increased from 20% to 38% (1.9-fold enhancement), confirming that disulfide reduction directly potentiates DNA damage [1]. Furthermore, CNCC undergoes extensive first-pass metabolism leading to four water-soluble plasma metabolites arising from bioreduction of the disulfide bridge followed by methylation and oxidation of thiol groups [2]. This bioreductive activation mechanism provides a level of tumor microenvironment selectivity not available with conventional monomeric nitrosoureas.

bioreductive prodrug disulfide reduction tumor hypoxia glutathione

High-Value Procurement and Research Application Scenarios for CNCC (CAS 77456-14-5)


Hypoxia-Directed Prodrug and Bioreductive Activation Research

CNCC's disulfide bridge, which is reduced by intracellular thiols to potentiate DNA cross-linking (demonstrated by the 1.9-fold increase from 20% to 38% λ-DNA cross-linking with DTT for the CNCC-(C) isomer [1]), makes it the preferred tool compound for investigating tumor hypoxia-selective drug activation. The structural design specifically targeted preferential bioreductive activation in hypoxic tumors [2], a mechanism absent in BCNU and other monomeric nitrosoureas. Researchers studying hypoxia-targeted alkylating agent delivery or glutathione-dependent prodrug activation pathways should select CNCC over conventional nitrosoureas for its unique bioreductive trigger.

Structure-Activity Relationship (SAR) Studies of Nitrosourea Isomer Pharmacology

The availability of three separable CNCC isomers—(C), (S), and (M)—with quantitatively distinct DNA cross-linking efficiencies (38% vs. 0% at 2 hr for (C) vs. (S) with DTT), cytotoxicity rankings ((M) > (C) > (S) in DU 145 cells), and carbamoylating/GR-inhibitory activities ((S) ≈ (M) > (C)) provides a powerful isomeric SAR platform [1][2]. This enables dissection of the relative contributions of DNA alkylation vs. protein carbamoylation to nitrosourea pharmacology within a single chemical scaffold. Procurement of isomerically characterized CNCC material supports mechanistic studies that cannot be conducted with single-entity nitrosoureas like BCNU or CCNU.

Preclinical Solid Tumor Panel Screening Across Multiple Histotypes

CNCC's demonstrated efficacy across six distinct solid tumor models—TM2 mammary carcinoma, M555 ovarian carcinoma, B16 melanoma, glioma 26, 3LL Lewis lung carcinoma, and colon 26 carcinoma—plus intracerebral L1210 leukemia [1], establishes it as a broad-spectrum nitrosourea reference standard. Its wider antitumor spectrum compared to chlorozotocin, RFCNU, and RPCNU reduces the need for multiple compound procurement when screening nitrosourea responsiveness across diverse tumor histotypes. The compound also crosses the blood-brain barrier sufficiently to show activity against intracerebrally implanted tumors, supporting CNS oncology applications [1].

Hematotoxicity Reversibility and Repeated-Dosing Preclinical Protocols

The rapid bone marrow recovery kinetics observed with CNCC—GM-CFUc and total cell number recovery initiating between Days 2–5 post single-dose administration, with peripheral WBC normalization by Days 7–14 at ~50% nadir [1][2]—support its use in preclinical protocols requiring repeated dosing cycles at shorter intervals. The MEDR of 45–67 mg/m² [3] provides a defined dosing window that balances efficacy and hematological tolerability, making CNCC a practical choice for combination chemotherapy studies where overlapping myelosuppression must be managed through precise scheduling.

Quote Request

Request a Quote for Urea, 1,1'-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.